molecular formula C15H13ClFN3O2S B2482077 3-(2-chloro-6-fluorophenyl)-N-(cyclopropylcarbamothioyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1024224-34-7

3-(2-chloro-6-fluorophenyl)-N-(cyclopropylcarbamothioyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2482077
CAS No.: 1024224-34-7
M. Wt: 353.8
InChI Key: YDAADLWRXQCOQN-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorophenyl)-N-(cyclopropylcarbamothioyl)-5-methyl-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C15H13ClFN3O2S and its molecular weight is 353.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Analytical Characterization : This compound is synthesized and characterized using various chromatographic, spectroscopic, and mass spectrometric techniques. Its identification and differentiation from similar compounds are crucial for its correct utilization in research and applications (McLaughlin et al., 2016).

Chemical Properties and Derivatives

  • Synthesis of Derivatives : Research shows the synthesis of various derivatives of this compound, exploring its chemical properties. This includes the creation of acylthioureas and derivatives with potential antimicrobial properties (Limban et al., 2011).

Potential Biological Applications

  • Antimicrobial and Antitumour Activity : Some derivatives of this compound exhibit antimicrobial and antitumor activities. These derivatives are synthesized and tested against various bacterial strains and cancer cell lines, indicating its potential in the development of novel antimicrobial agents and cancer treatments (Hao et al., 2017).

  • Inhibitory Activity on Blood Platelet Aggregation : Certain derivatives of this compound have shown inhibitory activity on blood platelet aggregation, comparable to that of aspirin, suggesting potential applications in cardiovascular research (Ozaki et al., 1983).

  • Acid Ceramidase Inhibition : Derivatives of this compound are investigated for their role as acid ceramidase inhibitors, highlighting their potential in the treatment of sphingolipid-mediated disorders (Caputo et al., 2020).

Safety and Hazards

The compound is classified as harmful if swallowed, harmful in contact with skin, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-(cyclopropylcarbamothioyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN3O2S/c1-7-11(14(21)19-15(23)18-8-5-6-8)13(20-22-7)12-9(16)3-2-4-10(12)17/h2-4,8H,5-6H2,1H3,(H2,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAADLWRXQCOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(=S)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.